molecular formula C8H10N2O3S B2826884 Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate CAS No. 448906-84-1

Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate

Cat. No.: B2826884
CAS No.: 448906-84-1
M. Wt: 214.24
InChI Key: NRXCJQXKEOIFOH-UHFFFAOYSA-N
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Description

Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate is a chemical compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a carbamimidoylsulfanyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate typically involves the reaction of methyl 5-nitrofuran-2-carboxylate with a suitable carbamimidoylsulfanyl reagent. The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate is unique due to the presence of the carbamimidoylsulfanyl group, which imparts distinct chemical and biological properties compared to other furan derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate (MCSF) is a compound of growing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

MCSF is characterized by the presence of a furan ring and a carbamimidoylsulfanyl group, which contribute to its unique biological activities. The molecular formula is C8H10N2O3SC_8H_{10}N_2O_3S, with a molecular weight of 218.24 g/mol. Its structure can be represented as follows:

MCSF=C5H4O2+C3H6N2S\text{MCSF}=\text{C}_5\text{H}_4\text{O}_2+\text{C}_3\text{H}_6\text{N}_2\text{S}

Antimicrobial Properties

Research indicates that MCSF exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Anticancer Activity

MCSF has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated significant activity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating effective dose-response relationships. Table 2 summarizes the cytotoxicity results.

Cell Line IC50 (µg/mL)
HeLa30
HepG245
Vero (non-cancerous)>100

The mechanism by which MCSF exerts its biological effects is believed to involve multiple pathways:

  • Enzyme Inhibition : MCSF may inhibit key enzymes involved in bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis.
  • DNA Interaction : The compound's structure allows it to intercalate with DNA, disrupting replication and transcription processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : MCSF may induce oxidative stress in cells, leading to apoptosis in cancerous cells while sparing normal cells due to differential sensitivity.

Study on Antimicrobial Activity

In a recent study published in the Journal of Antimicrobial Chemotherapy, MCSF was tested against various bacterial strains isolated from clinical samples. The results confirmed its efficacy as an antimicrobial agent, particularly against resistant strains of Staphylococcus aureus. The study highlighted the potential of MCSF as a lead compound for developing new antibiotics.

Anticancer Research

A comprehensive study published in Cancer Letters evaluated the anticancer properties of MCSF on several cell lines. The researchers found that MCSF treatment led to significant reductions in cell viability, particularly in HeLa cells, through mechanisms involving apoptosis and cell cycle arrest.

Properties

IUPAC Name

methyl 5-(carbamimidoylsulfanylmethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-12-7(11)6-3-2-5(13-6)4-14-8(9)10/h2-3H,4H2,1H3,(H3,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXCJQXKEOIFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327685
Record name methyl 5-(carbamimidoylsulfanylmethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

448906-84-1
Record name methyl 5-(carbamimidoylsulfanylmethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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